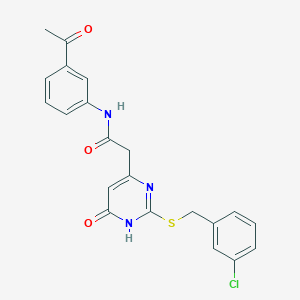

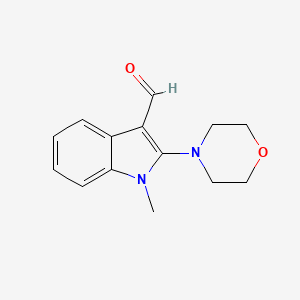

1-methyl-2-morpholino-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-methyl-2-morpholino-1H-indole-3-carbaldehyde" is a derivative of indole, which is a fundamental scaffold in medicinal chemistry due to its prevalence in natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis to create complex molecules with potential therapeutic applications.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, a related compound, involves N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine hydrochloride followed by trichloroacetylation and hydrolysis, yielding an 88% overall yield . This method demonstrates the potential synthetic routes that could be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution of the indole ring with various functional groups, such as the morpholino group, can significantly alter the compound's electronic and steric properties, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. For example, 1-methoxy-6-nitroindole-3-carbaldehyde reacts regioselectively at the 2-position with various nucleophiles to yield 2,3,6-trisubstituted indoles . This indicates that "this compound" could also undergo nucleophilic substitution reactions, allowing for further functionalization of the indole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like "this compound" are influenced by their molecular structure. The presence of substituents can affect the compound's boiling point, melting point, solubility, and stability. For instance, the introduction of a morpholino group could increase the polarity and potentially improve the solubility in polar solvents. Additionally, the electronic properties of the indole ring system, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated theoretically to predict reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of indole-derived compounds often involves reactions with 1-methyl-2-morpholino-1H-indole-3-carbaldehyde or its analogs. For instance, one study discusses the treatment of indole-3-carbaldehyde with epichlorohydrin, resulting in compounds that, upon further reaction, lead to crotonic condensation products. These reactions can vary based on the conditions, leading to products with potential applications in medicinal chemistry due to their complex structures and functionalities (Suzdalev & Den’kina, 2011).

Applications in Green Chemistry

Research into the applications of indole-derived compounds extends to green and sustainable chemistry. For example, the synthesis of knoevenagel condensed products of indole-3-carbaldehydes showcases the environmental and economic benefits of using solvent-free methods. Such methods lead to high yields, short reaction times, and high reaction rates, contributing positively to the field of organic chemistry and highlighting the versatile use of indole-derived compounds in synthesizing bioactive molecules with minimal environmental impact (Madan, 2020).

Anticancer Activity

The exploration of indole-derived compounds in anticancer research is another significant application. Compounds synthesized from reactions involving this compound have been evaluated for their anticancer activities. For instance, novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring were synthesized and screened for their activity against breast cancer cells. Some compounds demonstrated promising inhibition of cancer cell proliferation, highlighting the potential therapeutic applications of these molecules (Gaur et al., 2022).

Catalytic Applications

Indole-derived compounds have been utilized in catalytic reactions to synthesize structurally diverse and complex molecules. The catalytic asymmetric Povarov reactions using 3-methyl-2-vinylindoles, for example, provide access to chiral indole-derived tetrahydroquinolines with high yields and excellent selectivities. These reactions underscore the role of indole derivatives in facilitating the synthesis of molecules with significant stereochemical complexity (Dai et al., 2016).

Corrosion Inhibition

The application of indole-3-carbaldehyde and its derivatives in corrosion inhibition represents a practical aspect of these compounds. Research has shown that these compounds exhibit significant inhibition effects on mild steel corrosion in acidic solutions, indicating their potential as industrial corrosion inhibitors (Ashhari & Sarabi, 2015).

Wirkmechanismus

Target of Action

1-Methyl-2-morpholino-1H-indole-3-carbaldehyde, a derivative of indole, is known to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their diverse biological activities . For example, some indole derivatives are involved in the degradation of tryptophan in higher plants .

Result of Action

Indole derivatives are known to have a wide range of biological and clinical applications . For instance, some indole derivatives have shown significant activity against certain viruses .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been reported to have a significant impact on various types of cells and cellular processes . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They can undergo C–C and C–N coupling reactions and reductions easily .

Temporal Effects in Laboratory Settings

Indole derivatives are known for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Indole derivatives have shown diverse biological activities, suggesting potential therapeutic possibilities .

Metabolic Pathways

Indole is an important heterocyclic system that provides the skeleton to many alkaloids obtained from plants .

Transport and Distribution

Indole derivatives are known to bind with high affinity to multiple receptors, suggesting they may be widely distributed within cells and tissues .

Subcellular Localization

Indole derivatives are known to bind with high affinity to multiple receptors, suggesting they may be localized in various subcellular compartments .

Eigenschaften

IUPAC Name |

1-methyl-2-morpholin-4-ylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-15-13-5-3-2-4-11(13)12(10-17)14(15)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXLYFAZQBNRGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666641 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2537648.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2537649.png)